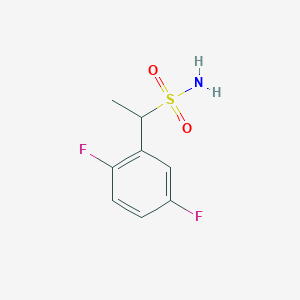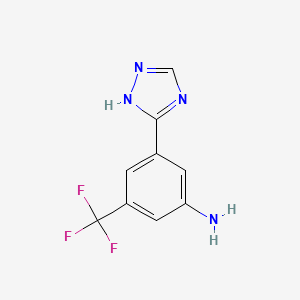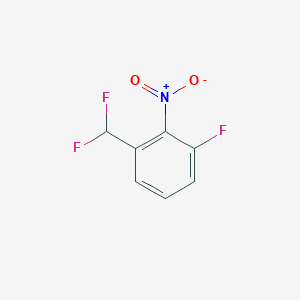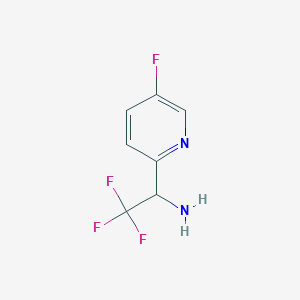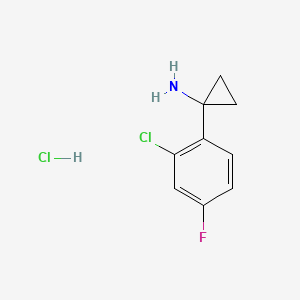![molecular formula C12H19N3 B13529340 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine](/img/structure/B13529340.png)
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bicyclo[221]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine is a complex organic compound featuring a bicyclic structure fused with a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine typically involves multiple steps:
Formation of the bicyclic structure: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the pyrazole ring: The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Coupling of the two moieties: The final step involves coupling the bicyclic structure with the pyrazole ring through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to introduce different substituents on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced bicyclic structures.
Substitution: Formation of azide or cyanide derivatives.
Applications De Recherche Scientifique
1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific mechanical or thermal properties.
Biological Research: The compound can be used to study enzyme interactions and metabolic pathways due to its ability to mimic natural substrates.
Mécanisme D'action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into binding pockets, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-5-amine
- 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-3-methyl-1h-pyrazol-4-amine
Uniqueness: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine is unique due to the position of the methyl group on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of the bicyclic structure also contributes to its distinct properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H19N3 |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]heptanylmethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N3/c1-8-6-15(14-12(8)13)7-11-5-9-2-3-10(11)4-9/h6,9-11H,2-5,7H2,1H3,(H2,13,14) |
Clé InChI |
RLFWGUWPBBSUKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1N)CC2CC3CCC2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


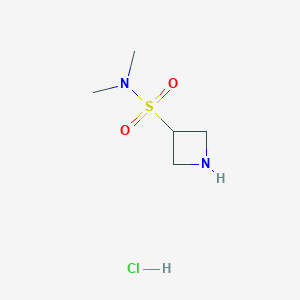



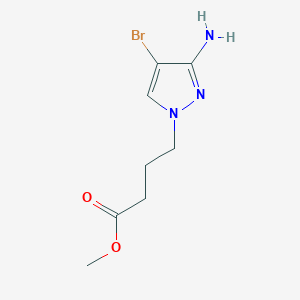
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)

